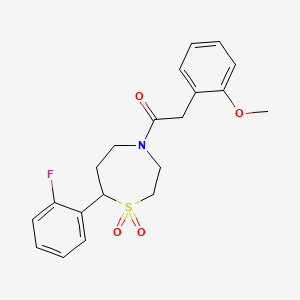
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound with potential pharmacological properties due to its unique structure. This compound features a thiazepan ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms, alongside a fluorophenyl group and a methoxyphenyl moiety. The biological activity of this compound can be attributed to its capacity to interact with various biological targets, making it an interesting subject for medicinal chemistry research.
- Molecular Formula : C19H17FN2O4S2
- Molecular Weight : 420.47 g/mol
- Structural Features : The compound contains a thiazepan ring, a fluorinated aromatic system, and an ether functional group, which may influence its interaction with biological systems.
Pharmacological Potential
Preliminary studies suggest that the compound exhibits significant biological activities. Its structural components indicate potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator in biochemical pathways related to pain management or neuropharmacology. Initial computational predictions using the Prediction of Activity Spectra for Substances (PASS) indicate that it could possess anti-inflammatory or analgesic properties.
- Antimicrobial Activity : Some derivatives of similar thiazepane structures have shown antimicrobial properties, suggesting that this compound may also exhibit such effects. Further studies are required to confirm these activities through in vitro and in vivo testing.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets such as enzymes or receptors relevant in disease pathways. The presence of the thiazepan ring may facilitate binding to active sites on target proteins due to its conformational flexibility and ability to form hydrogen bonds.
Study 1: Analgesic Activity
A study exploring the analgesic properties of thiazepane derivatives found that compounds with similar structural motifs exhibited significant pain relief in animal models. The study suggested that these compounds might inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief.
Study 2: Antimicrobial Effects
Research on related compounds indicated that thiazepane derivatives could possess antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests that this compound might also be explored for similar applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O4S2 |
| Molecular Weight | 420.47 g/mol |
| Predicted Biological Activities | Antimicrobial, Analgesic |
| Potential Mechanism | Enzyme inhibition |
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-26-18-9-5-2-6-15(18)14-20(23)22-11-10-19(27(24,25)13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABCCQKEDUVPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













